4-Cyanobenzoyl chloride

Catalog No.
S1941339
CAS No.
6068-72-0
M.F
C8H4ClNO
M. Wt
165.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobenzoyl chloride

CAS Number

6068-72-0

Product Name

4-Cyanobenzoyl chloride

IUPAC Name

4-cyanobenzoyl chloride

Molecular Formula

C8H4ClNO

Molecular Weight

165.57 g/mol

InChI

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H

InChI Key

USEDMAWWQDFMFY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)Cl

Synthesis of Liquid Crystalline Heteroaromatic Compounds

    Scientific Field: Organic Chemistry, Material Science

    Summary of Application: 4-Cyanobenzoyl chloride is used in the synthesis of new liquid crystalline heteroaromatic compounds.

Synthesis of Substituted Benzoate Esters

4-Cyanobenzoyl chloride is an organic compound belonging to the class of acyl chlorides. It is derived from benzoyl chloride by replacing a hydrogen atom at the fourth position of the benzene ring with a cyano group (C≡N) []. This compound finds application in various scientific research fields, particularly organic synthesis due to its reactive acyl chloride functionality and the presence of the electron-withdrawing cyano group.


Molecular Structure Analysis

4-Cyanobenzoyl chloride possesses a benzene ring as its core structure, with a carbonyl group (C=O) attached at one position and a chlorine atom (Cl) bonded to the carbonyl carbon. The cyano group is positioned at the fourth carbon atom of the benzene ring. This structure gives rise to several key features:

  • Aromatic character: The presence of a continuous ring of six carbon atoms with alternating single and double bonds grants the molecule aromaticity, leading to stability and unique reactivity [].
  • Electrophilic carbonyl group: The carbonyl carbon atom is partially positively charged due to the electronegativity difference between oxygen and carbon. This makes it susceptible to nucleophilic attack, a crucial aspect of its reactivity in organic synthesis.
  • Electron-withdrawing cyano group: The cyano group withdraws electrons from the benzene ring and the carbonyl group. This activation of the carbonyl group enhances its electrophilic character, making it even more reactive towards nucleophiles.

Chemical Reactions Analysis

4-Cyanobenzoyl chloride participates in various chemical reactions owing to its reactive functional groups. Here are some notable examples:

  • Acylation reactions: The electrophilic carbonyl carbon reacts with various nucleophiles (compounds with electron-donating ability) to form amides, esters, or ketones. For instance, reaction with an amine (R-NH2) yields a corresponding N-substituted 4-cyanobenzamide (R-C(O)-N(H)-C6H4CN).

(R-NH2) + C6H4CN-C(O)Cl → R-C(O)-N(H)-C6H4CN + HCl

  • Friedel-Crafts acylation

    This reaction involves attaching the 4-cyanobenzoyl group to an aromatic ring using a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction allows for the introduction of the functional group into complex aromatic molecules.

  • Hydrolysis

    4-Cyanobenzoyl chloride readily undergoes hydrolysis in the presence of water to form 4-cyanobenzoic acid (C6H4CN-COOH) and hydrochloric acid (HCl) [].

C6H4CN-C(O)Cl + H2O → C6H4CN-COOH + HCl []


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature.
  • Melting point: Expected to be below room temperature.
  • Boiling point: Likely in the range of 180-220 °C.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and benzene. Insoluble in water due to the presence of the highly reactive acyl chloride group [].
  • Stability: Highly reactive due to the presence of the acyl chloride group. Susceptible to hydrolysis by moisture and reacts readily with nucleophiles.

4-Cyanobenzoyl chloride is a hazardous compound and requires proper handling due to the following reasons:

  • Corrosivity: It can react with water to release hydrochloric acid, causing skin and eye irritation or burns [].
  • Toxicity: Information on specific toxicity is limited, but due to its reactive nature, it is likely to be harmful upon inhalation, ingestion, or skin contact.
  • Reactivity: It reacts readily with various nucleophiles, including alcohols, amines, and water, posing a fire and explosion hazard.

XLogP3

2.5

UNII

2577FDE7A8

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6068-72-0

Wikipedia

4-cyanobenzoyl chloride

Dates

Modify: 2023-08-16
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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